molecular formula C13H19Br B13866003 1-Bromo-2-phenylheptane

1-Bromo-2-phenylheptane

Cat. No.: B13866003
M. Wt: 255.19 g/mol
InChI Key: PJBXTWDRVTXNKW-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylheptane is a brominated alkane derivative featuring a seven-carbon chain (heptane) with a bromine atom at the first carbon and a phenyl group substituted at the second carbon. This structure positions it as a hybrid molecule combining aliphatic and aromatic properties, making it valuable in organic synthesis for applications such as alkylation reactions or as a precursor in the synthesis of complex aromatic systems. Its reactivity is influenced by the primary bromine (C1) and the steric/electronic effects of the adjacent phenyl group (C2).

Properties

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

IUPAC Name

1-bromoheptan-2-ylbenzene

InChI

InChI=1S/C13H19Br/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3

InChI Key

PJBXTWDRVTXNKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CBr)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

1-Bromo-2-phenylheptane can be synthesized through several methods:

  • Free Radical Halogenation: : This method involves the substitution of a hydrogen atom on the heptane chain with a bromine atom. The reaction typically requires the presence of light to initiate the formation of free radicals. For example: [ \text{C}7\text{H}{15}\text{Br} + \text{Br}_2 \xrightarrow{\text{light}} \text{C}7\text{H}{14}\text{Br}_2 + \text{HBr} ]

  • Allylic Bromination: : This method uses N-bromosuccinimide (NBS) in the presence of light to achieve bromination at the allylic position. This reaction is favored due to the resonance stabilization of the allylic radical .

Chemical Reactions Analysis

1-Bromo-2-phenylheptane undergoes various types of chemical reactions:

  • Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used.

  • Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-phenyl-1-heptene.

  • Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions under specific conditions .

Scientific Research Applications

1-Bromo-2-phenylheptane has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon bonds and introducing functional groups.

  • Pharmaceutical Research: : This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Material Science: : It is used in the preparation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism by which 1-Bromo-2-phenylheptane exerts its effects is primarily through its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The phenyl group can also participate in resonance stabilization, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison Table

Compound Name Molecular Formula Chain Length Bromine Position Phenyl Position Key Structural Features Inferred Properties
This compound C₁₃H₁₉Br 7 carbons C1 C2 Primary bromide, adjacent phenyl Moderate steric hindrance, SN2-reactive
1-Bromo-4-phenylbutane C₁₀H₁₃Br 4 carbons C1 C4 Shorter chain, distal phenyl Lower boiling point, faster diffusion
1-Bromo-5-phenylpentane C₁₁H₁₅Br 5 carbons C1 C5 Intermediate chain, distal phenyl Balanced solubility in polar/non-polar solvents
1-Bromo-7-phenylheptane C₁₃H₁₉Br 7 carbons C1 C7 Terminal phenyl, long chain Higher lipophilicity, slower reactions
1-(4-Bromo-2-fluorophenyl)pentan-1-one C₁₁H₁₂BrFO 5 carbons Aromatic C4 N/A Bromine on aromatic ring, ketone Enhanced electrophilicity, UV activity

Key Differences and Implications

Chain Length and Physical Properties :

  • Longer chains (e.g., 1-Bromo-7-phenylheptane) exhibit higher boiling points and lipophilicity compared to shorter analogs like 1-Bromo-4-phenylbutane .
  • This compound’s intermediate chain length balances solubility in organic solvents and stability in reactions.

Substituent Position and Reactivity: Bromine at C1 (primary) in this compound facilitates SN2 reactions, whereas bromine on aromatic rings (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one) undergoes electrophilic substitution .

Functional Group Diversity :

  • Compounds like 1-(4-Bromo-2-fluorophenyl)pentan-1-one include ketones and halogenated aromatics, enabling applications in pharmaceuticals or materials science, unlike purely aliphatic bromides .

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